
2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid" is a brominated and chlorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The presence of halogens such as bromine and chlorine in the compound's structure suggests that it may have interesting chemical reactivity and possibly useful biological properties .
Synthesis Analysis
The synthesis of halogenated quinoline carboxylic acids can be achieved through various methods. A novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids involves the creation of an amino intermediate followed by a halogen exchange using the Sandmeyer reaction, which could potentially be adapted for the synthesis of the compound . Another approach for synthesizing brominated quinoline derivatives is the Skraup reaction, which has been used to obtain 8-methylquinoline-5-carboxylic acid, a compound structurally related to the one of interest .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT). These techniques allow for the determination of geometrical parameters and the analysis of electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The presence of bromine and chlorine atoms in the compound is likely to influence its electronic properties and reactivity.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions facilitated by the presence of halogen atoms. The bromine atom in the structure can be particularly reactive, as seen in the synthesis of photolabile protecting groups for carboxylic acids, where brominated hydroxyquinoline is used . Additionally, the reactivity of carboxylic acids in quinoline derivatives can be explored through derivatization, as demonstrated by the use of a bromoquinolinium reagent for the analysis of biological carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinoline carboxylic acids are influenced by their molecular structure. The introduction of halogen atoms can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as dipole moment and polarizability, can also be altered, which may have implications for the compound's optical properties and its potential as a nonlinear optical material . The molecular electrostatic potential (MEP) can provide insights into the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .
Applications De Recherche Scientifique
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure, has been synthesized and studied for its antimicrobial and anticancer activities .
- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Extraction of Nonylphenol Polyethoxy Carboxylates
- Field : Environmental Chemistry
- Application : 4-Bromophenylacetic acid, a compound with a similar structure, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTCJMYTDLEKRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179915 |
Source


|
| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |
CAS RN |
588696-21-3 |
Source


|
| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

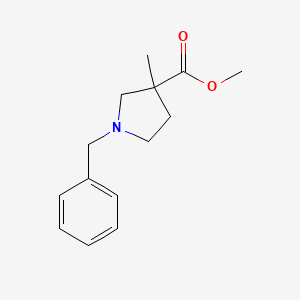
![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)
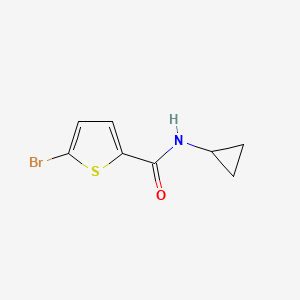
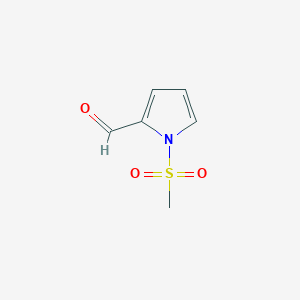
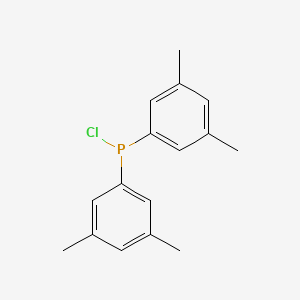
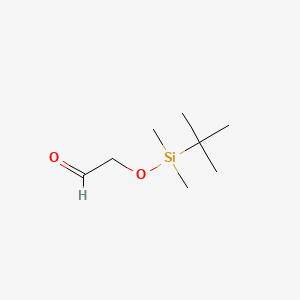
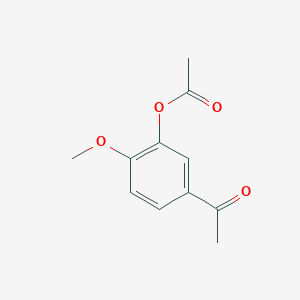
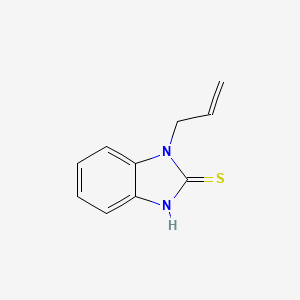

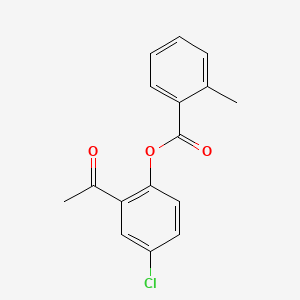
![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)


